c-Di-AMP sodium salt
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Overview
Description
Cyclic diadenosine monophosphate (disodium) is a cyclic dinucleotide that acts as a second messenger in various bacterial species. It plays a crucial role in regulating bacterial physiology, including cell growth, cell wall homeostasis, and virulence. This compound is also recognized by eukaryotic host cells, triggering innate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic diadenosine monophosphate (disodium) is synthesized from adenosine triphosphate or adenosine diphosphate through the action of diadenylate cyclase enzymes. The reaction typically requires the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, an enzymatic method using immobilized Vibrio cholerae dinucleotide cyclase DncV has been reported. This method is practical and economical for gram-scale preparation .
Chemical Reactions Analysis
Types of Reactions
Cyclic diadenosine monophosphate (disodium) undergoes various chemical reactions, including hydrolysis and degradation by phosphodiesterases. These reactions convert cyclic diadenosine monophosphate into linear forms such as pApA or two molecules of adenosine monophosphate .
Common Reagents and Conditions
The hydrolysis of cyclic diadenosine monophosphate is catalyzed by phosphodiesterases, which require divalent metal ions for their activity. The reaction conditions typically involve neutral to slightly alkaline pH .
Major Products Formed
The primary products of cyclic diadenosine monophosphate hydrolysis are linear pApA and adenosine monophosphate .
Scientific Research Applications
Cyclic diadenosine monophosphate (disodium) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study cyclic nucleotide signaling pathways.
Biology: It plays a role in bacterial physiology, including cell growth, survival, and virulence regulation.
Mechanism of Action
Cyclic diadenosine monophosphate (disodium) exerts its effects by binding to specific protein and riboswitch-type receptors. This binding regulates various physiological functions, including maintaining osmotic pressure, balancing central metabolism, monitoring DNA damage, and controlling biofilm formation and sporulation . In eukaryotic cells, it activates the STING pathway, leading to the production of type I interferons and tumor necrosis factor .
Comparison with Similar Compounds
Cyclic diadenosine monophosphate (disodium) is unique among second messengers due to its dual role in bacterial physiology and host immune response activation. Similar compounds include:
Cyclic adenosine monophosphate (cAMP): Primarily involved in eukaryotic cell signaling.
Cyclic guanosine monophosphate (cGMP): Another second messenger involved in various signaling pathways.
Cyclic di-guanosine monophosphate (c-di-GMP): Regulates biofilm formation and other bacterial processes.
Cyclic diadenosine monophosphate stands out due to its essential role in bacterial growth and its potential as an antimicrobial drug target .
Properties
Molecular Formula |
C20H22N10Na2O12P2 |
---|---|
Molecular Weight |
702.4 g/mol |
IUPAC Name |
disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI Key |
IXWPEIRAKLMJQW-VEQUCWRQSA-L |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Synonyms |
3/',5/'-Cyclic diadenylic acid sodium salt |
Origin of Product |
United States |
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